N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It features a unique structure with adamantane groups, a phosphanyl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps:
Formation of the bis(adamantan-1-yl)phosphanyl group: This step typically involves the reaction of adamantane with a phosphorus halide under controlled conditions.
Attachment of the phosphanyl group to the phenyl ring: This is achieved through a palladium-catalyzed cross-coupling reaction.
Introduction of the 4-tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction.
Formation of the sulfinamide group: This is done by reacting the intermediate with a sulfinyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group.
Reduction: Reduction reactions can occur at the sulfinamide group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the phosphanyl group.
Reduction: Reduced forms of the sulfinamide group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Polymer Synthesis: It can be used in the synthesis of polymers with unique properties, such as high thermal stability or specific mechanical characteristics.
Mechanism of Action
The compound exerts its effects primarily through its interaction with metal centers in catalytic processes. The phosphanyl group can coordinate to metal atoms, while the adamantane groups provide steric bulk, influencing the reactivity and selectivity of the catalyst. In biological systems, the sulfinamide group can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methylphenyl)methyl)-2-methylpropane-2-sulfinamide
- N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-ethylphenyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the 4-tert-butylphenyl group, which provides additional steric hindrance and electronic effects. This can lead to different reactivity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C41H58NOPS |
---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H58NOPS/c1-38(2,3)34-13-11-33(12-14-34)37(42-45(43)39(4,5)6)35-9-7-8-10-36(35)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h7-14,27-32,37,42H,15-26H2,1-6H3 |
InChI Key |
FKYBZFPRRABGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.